molecular formula C14H11Cl2F3N2O4S2 B1401778 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide CAS No. 1311278-04-2

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide

Cat. No.: B1401778
CAS No.: 1311278-04-2
M. Wt: 463.3 g/mol
InChI Key: QAWWKCLSDXSXRV-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C14H11Cl2F3N2O4S2 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on sulfonamide derivatives such as N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide reveals insights into their molecular and supramolecular structures. These studies have implications for understanding the chemical and physical properties of sulfonamides, including bonding angles, hydrogen bonding patterns, and π-π stacking interactions, which are crucial for designing materials and pharmaceuticals with desired properties (Jacobs, Chan, & O'Connor, 2013).

Herbicidal Applications

Sulfonamide derivatives have been explored for their potential in agricultural sciences, particularly as intermediates in the synthesis of herbicidal sulfonylureas. These compounds are key in developing selective post-emergence herbicides, showcasing the relevance of sulfonamides in enhancing agricultural productivity and managing weed resistance (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Synthetic Applications

The utility of sulfonamides in organic synthesis has been demonstrated, including in oxidation protocols and hydrogenation processes. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant for alcohols and ethers, contributing to the development of efficient and sustainable synthetic methodologies (Palav, Misal, Ganwir, Badani, & Chaturbhuj, 2021).

Metalation and Coordination Chemistry

Sulfonamides, including benzenesulfonamide derivatives, serve as powerful directing groups in metalation reactions, facilitating the synthesis of complex heterocyclic structures and metal complexes. These capabilities are vital for developing new materials, catalysts, and pharmaceuticals, demonstrating the versatility of sulfonamides in chemistry (Familoni, 2002).

Antimicrobial Activity

Some sulfonamide derivatives exhibit promising antimicrobial properties, highlighting their potential in addressing global challenges related to bacterial resistance. For example, N-pyridin-3-yl-benzenesulfonamide has shown significant activity against both Gram-positive andGram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

Anticancer Activity

Research into sulfonamide derivatives has also included the evaluation of their anticancer properties. Certain sulfonamides have been synthesized and tested for their pro-apoptotic effects on cancer cells, indicating the potential of these compounds in cancer therapy. Such studies contribute to the ongoing search for more effective and selective cancer treatments (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Contrast Agents in Medical Imaging

Sulfonamide groups have been incorporated into ligands for Mn2+ complexes, showing pH-responsive relaxivity. These studies are important for the development of new contrast agents in magnetic resonance imaging (MRI), potentially improving diagnostic accuracy and patient outcomes (Uzal-Varela, Rodríguez-Rodríguez, Martínez‐Calvo, Carniato, Lalli, Esteban-Gómez, Brandariz, Pérez-Lourido, Botta, & Platas‐Iglesias, 2020).

Properties

IUPAC Name

4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N2O4S2/c15-10-1-3-11(4-2-10)27(24,25)20-5-6-26(22,23)13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWWKCLSDXSXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCS(=O)(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.